molecular formula C6H11NO3 B13316943 (2R)-2-Amino-2-(oxolan-3-yl)acetic acid

(2R)-2-Amino-2-(oxolan-3-yl)acetic acid

Cat. No.: B13316943
M. Wt: 145.16 g/mol
InChI Key: HAKFKLNJIKJGET-BRJRFNKRSA-N
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Description

(2R)-2-Amino-2-(oxolan-3-yl)acetic acid is an organic compound with a unique structure that includes an amino group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(oxolan-3-yl)acetic acid typically involves the reaction of oxolane derivatives with amino acids under specific conditions. One common method includes the use of oxolane-3-carboxylic acid, which is reacted with ammonia or an amine source to introduce the amino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. Purification steps such as crystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(oxolan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

(2R)-2-Amino-2-(oxolan-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (2R)-2-Amino-2-(oxolan-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural stability and can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-2-(oxolan-2-yl)acetic acid
  • (2R)-2-Amino-2-(oxolan-4-yl)acetic acid
  • (2R)-2-Amino-2-(tetrahydrofuran-3-yl)acetic acid

Uniqueness

(2R)-2-Amino-2-(oxolan-3-yl)acetic acid is unique due to the specific position of the amino group and the oxolane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R)-2-amino-2-(oxolan-3-yl)acetic acid

InChI

InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4?,5-/m1/s1

InChI Key

HAKFKLNJIKJGET-BRJRFNKRSA-N

Isomeric SMILES

C1COCC1[C@H](C(=O)O)N

Canonical SMILES

C1COCC1C(C(=O)O)N

Origin of Product

United States

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